Phosphorin, 2,3,5,6-tetraphenyl-

Description

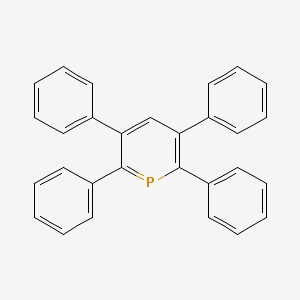

2,3,5,6-Tetraphenylphosphinine is a phosphorus-containing aromatic heterocycle (phosphinine) with phenyl substituents at the 2, 3, 5, and 6 positions. Phosphinines are analogs of pyridine, where a phosphorus atom replaces the nitrogen atom in the six-membered aromatic ring. The tetraphenyl substitution pattern significantly influences the electronic and steric properties of the compound. This derivative was synthesized as part of comparative studies to investigate the role of substituents in modulating reactivity, particularly in small-molecule activation reactions such as those involving alcohols and primary amines .

Properties

CAS No. |

293309-71-4 |

|---|---|

Molecular Formula |

C29H21P |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

2,3,5,6-tetraphenylphosphinine |

InChI |

InChI=1S/C29H21P/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)30-28(26)24-17-9-3-10-18-24/h1-21H |

InChI Key |

CNEIITMFCADFIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(P=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorin, 2,3,5,6-tetraphenyl- typically involves the condensation of a pyrylium salt with a phosphine or its equivalent. One common method includes the use of P(CH₂OH)₃ and P(SiMe₃)₃ as reagents . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.

Industrial Production Methods

While specific industrial production methods for Phosphorin, 2,3,5,6-tetraphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Phosphorin, 2,3,5,6-tetraphenyl- undergoes various chemical reactions, including:

Electrophilic substitution: Similar to other aromatic compounds, it can undergo bromination and acylation reactions.

Coordination chemistry: It can form complexes with metals through the phosphorus center.

Common Reagents and Conditions

Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) under mild conditions.

Acylation: Often carried out using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products of these reactions include brominated and acylated derivatives of Phosphorin, 2,3,5,6-tetraphenyl-, which can be further utilized in various applications .

Scientific Research Applications

Photochemical Applications

Photosensitization:

Phosphorin derivatives are known for their ability to act as photosensitizers. They can generate singlet oxygen upon light activation, which is crucial for applications in photodynamic therapy (PDT) for cancer treatment. The ability to selectively target cancer cells while minimizing damage to surrounding healthy tissue makes these compounds valuable in medical research.

Fluorescent Probes:

The optical properties of phosphorins allow them to be used as fluorescent probes in biological imaging. Their strong absorption and emission characteristics enable them to visualize cellular processes and track biomolecules in real-time. This application is particularly useful in studying dynamic biological systems.

Material Science Applications

Organic Photovoltaics:

Phosphorin compounds can serve as electron donors or acceptors in organic photovoltaic devices. Their unique electronic properties facilitate efficient charge separation and transport, making them suitable candidates for enhancing the performance of solar cells.

Nanocomposites:

Incorporating phosphorins into polymer matrices can improve the mechanical and thermal properties of materials. The resulting nanocomposites exhibit enhanced strength and stability, which are desirable traits in various industrial applications.

Catalytic Applications

Catalysts in Organic Synthesis:

Phosphorins have been explored as catalysts in various organic reactions due to their ability to stabilize reactive intermediates. Their use in catalytic cycles can lead to increased reaction rates and improved yields of desired products.

Environmental Remediation:

The reactivity of phosphorin compounds allows them to be utilized in environmental applications, such as the degradation of pollutants. Their ability to facilitate chemical transformations can aid in the breakdown of hazardous substances, contributing to cleaner environments.

Case Study 1: Photodynamic Therapy

A study demonstrated the efficacy of a phosphorin-based photosensitizer in inducing apoptosis in cancer cells under light exposure. The compound showed a significant increase in singlet oxygen generation compared to traditional photosensitizers, leading to enhanced therapeutic outcomes.

Case Study 2: Organic Solar Cells

Research involving phosphorin derivatives as active materials in organic solar cells highlighted their potential for high power conversion efficiencies. The study revealed that optimizing the molecular structure of phosphorins could lead to improved light absorption and charge mobility.

Comparative Data Table

Mechanism of Action

The mechanism by which Phosphorin, 2,3,5,6-tetraphenyl- exerts its effects involves its ability to participate in π-π stacking interactions and coordinate with metal centers. These interactions are crucial for its role in forming stable complexes and contributing to its unique electronic properties .

Comparison with Similar Compounds

Research Implications

The substituent-dependent reactivity of phosphinines highlights the tunability of phosphorus heterocycles for tailored applications. While tetraphenylphosphinine’s electron-rich core suits selective catalysis, pyridyl derivatives offer enhanced activation toward nucleophiles. Comparative studies with non-phosphorus analogs (e.g., DMTPB) underscore the unique role of the phosphorus atom in directing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.